5-Lipoxygenase (5-LOX) Inhibitory Potency: A 50-Fold Activity Gap Against NDGA
Methyl 6-(6-oxocyclohex-1-en-1-yl)hexanoate exhibits negligible inhibition of human recombinant 5-LOX, with an IC₅₀ > 10,000 nM. In direct comparison, the well-characterized lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) achieves an IC₅₀ of 200 nM for 5-LOX under comparable conditions [1]. This >50-fold potency differential establishes the target compound as a functionally inert entity against 5-LOX, a property that can be leveraged when a non-interfering scaffold is required in mechanistic or phenotypic screening assays.
| Evidence Dimension | 5-LOX enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM |
| Comparator Or Baseline | NDGA (nordihydroguaiaretic acid): IC₅₀ = 200 nM |
| Quantified Difference | >50-fold lower potency for the target compound |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); reduction in all-trans LTB₄ and 5-HETE formation |
Why This Matters
Users sourcing a cyclohexenone ester for applications requiring confirmed absence of 5-LOX modulatory activity can select this compound with quantitative confidence, avoiding false-positive signals introduced by more potent analogs.
- [1] BindingDB. (n.d.). BDBM50591538 (CHEMBL5205807) – 5-LOX Inhibition Data. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 View Source
